molecular formula C19H19ClN4O B11147485 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(pyridin-4-yl)ethyl]acetamide

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(pyridin-4-yl)ethyl]acetamide

Cat. No.: B11147485
M. Wt: 354.8 g/mol
InChI Key: AGBRQNBKXUBBND-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at position 5 with a 4-chlorophenyl group and at position 3 with a methyl group. The acetamide moiety at position 4 is linked to a 2-(pyridin-4-yl)ethyl chain.

Properties

Molecular Formula

C19H19ClN4O

Molecular Weight

354.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(2-pyridin-4-ylethyl)acetamide

InChI

InChI=1S/C19H19ClN4O/c1-13-17(19(24-23-13)15-2-4-16(20)5-3-15)12-18(25)22-11-8-14-6-9-21-10-7-14/h2-7,9-10H,8,11-12H2,1H3,(H,22,25)(H,23,24)

InChI Key

AGBRQNBKXUBBND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)NCCC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]-N~1~-[2-(4-PYRIDYL)ETHYL]ACETAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the cyclization of hydrazine with a β-diketone. The chlorophenyl group is introduced via electrophilic substitution, and the pyridyl ethyl acetamide moiety is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]-N~1~-[2-(4-PYRIDYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[5-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]-N~1~-[2-(4-PYRIDYL)ETHYL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[5-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]-N~1~-[2-(4-PYRIDYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Pyrazole Cores

a. 2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide ()

  • Key Difference : Pyridin-4-yl vs. pyridin-2-yl substitution.
  • Impact: The pyridin-4-yl group offers a symmetrical nitrogen lone pair orientation, enhancing dipole interactions.

b. 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ()

  • Key Difference : Carboxamide vs. acetamide linkage; additional dichlorophenyl group.
  • Impact : The carboxamide group increases hydrogen-bonding capacity, while the dichlorophenyl substituent elevates steric bulk and lipophilicity, possibly improving membrane permeability but reducing solubility .

c. 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()

  • Key Difference : Dihydro-pyrazol-4-yl core with a ketone group.
  • Impact : The ketone introduces polarity and conformational rigidity, influencing binding to targets like penicillin-binding proteins .
Triazole-Based Analogues

a. 2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide ()

  • Key Difference : Triazole core replacing pyrazole; thioacetamide group.
  • Impact : The triazole ring enhances metabolic stability due to reduced susceptibility to oxidative degradation. The thioether linkage increases hydrophobicity but may reduce bioavailability .

b. 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-4-pyridinylmethylene]acetohydrazide ()

  • Key Difference : Hydrazide moiety and Schiff base linkage.
  • Impact : The hydrazide group enables metal coordination, which could be exploited in anticancer or antimicrobial applications .
Data Table: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities References
2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(pyridin-4-yl)ethyl]acetamide Pyrazole 4-Chlorophenyl, methyl, pyridin-4-yl ethyl ~375 (estimated) Potential insecticidal/anti-inflammatory
2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide Pyrazole 4-Chlorophenyl, methyl, pyridin-2-yl ethyl ~375 (estimated) Reduced dipole interactions vs. pyridin-4-yl
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole Dichlorophenyl, carboxamide ~470 Enhanced H-bonding, antibacterial activity
2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide Triazole Thioacetamide, dichlorophenyl 490.79 High metabolic stability
Research Findings and Analysis
  • Electronic and Steric Effects : Pyridine substitution at the 4-position (vs. 2-position) optimizes dipole alignment for target engagement . Chlorine atoms at para positions on phenyl rings enhance lipophilicity, but ortho-substitution (e.g., 2,4-dichlorophenyl in ) introduces steric clashes that may limit binding .
  • Noncovalent Interactions: Computational tools like Multiwfn () reveal that the pyridin-4-yl group in the target compound participates in stronger π-π stacking and lone pair interactions compared to pyridin-2-yl analogues .
  • Biological Implications : Thioacetamide-containing triazoles () exhibit prolonged half-lives in vitro, whereas dihydro-pyrazolone derivatives () show enhanced affinity for penicillin-like targets due to ketone-mediated rigidity .

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